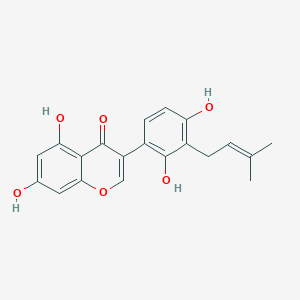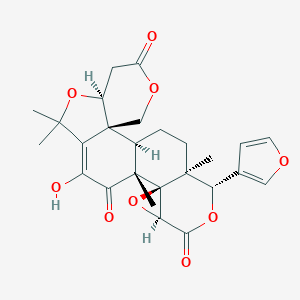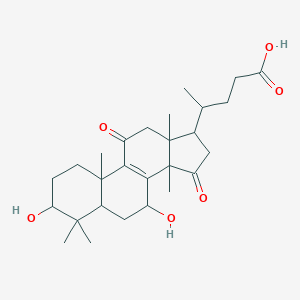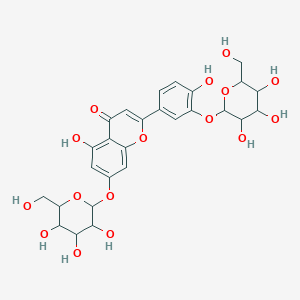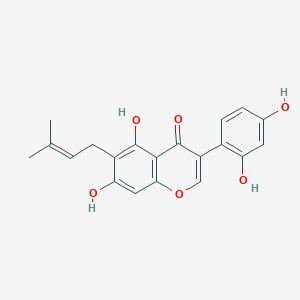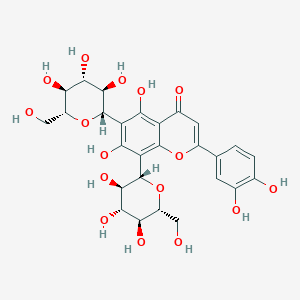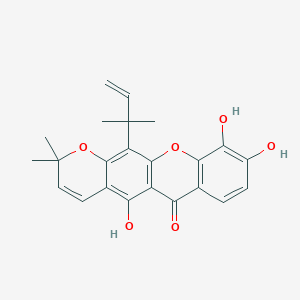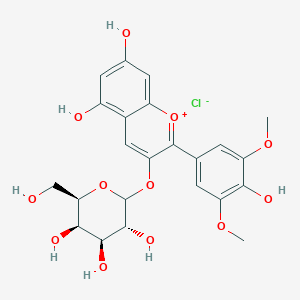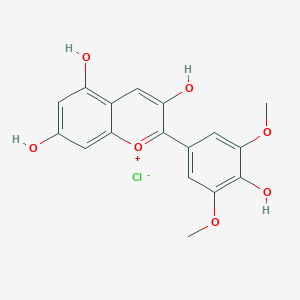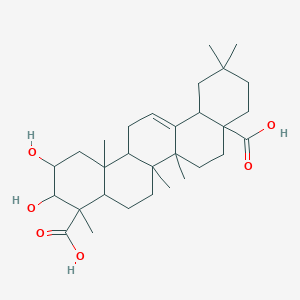
Medicagenic acid
Overview
Description
- Castanogenin (Medicagenic acid) is a triterpenoid compound found in the roots of Herniaria glabra .
- It belongs to the oleanane-type triterpenoids and has the chemical formula C30H46O6 .
- Castanogenin is soluble in organic solvents such as methanol, ethanol, and DMSO.
- Its melting point is around 380-382°C (decomposition), and it appears as a white to off-white solid.
- Historically, Castanogenin has been isolated from the roots of Medicago sativa L. , commonly known as alfalfa .
- Alfalfa is a widely cultivated forage crop with high nutritional value, rich in proteins, vitamins, and minerals. It has been used for centuries as a valuable plant for human health and livestock feed .
Mechanism of Action
Target of Action
Medicagenic acid, also known as Castanogenin, is a triterpenoid saponin . It has been found to exhibit potent fungistatic effects against several plant pathogens and human dermatophytes . The primary targets of this compound are enzymes such as xanthine oxidase, collagenase, elastase, tyrosinase, and ChE . These enzymes play crucial roles in various biological processes, including oxidative stress, tissue remodeling, melanin synthesis, and neurotransmission, respectively.
Mode of Action
The mode of action of this compound involves its interaction with its target enzymes, leading to their inhibition . This inhibitory activity can disrupt the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in . For instance, the inhibition of xanthine oxidase can prevent the formation of uric acid, potentially reducing the symptoms of gout.
Biochemical Pathways
Given its targets, it can be inferred that this compound may influence pathways involving the metabolism of purines (xanthine oxidase), collagen and elastin (collagenase and elastase), melanin (tyrosinase), and acetylcholine (che) .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibitory effects on its target enzymes. By inhibiting these enzymes, this compound can disrupt the normal biochemical processes they are involved in, leading to potential therapeutic effects. For instance, its fungistatic effects against plant pathogens and human dermatophytes suggest potential applications in the treatment of fungal infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the saponin composition in plants, including this compound, can change with plant development, which can in turn affect its biological activity . Furthermore, biotic factors such as herbivory attack, pathogenic infection, and symbiotic relationships with microbes can also impact the saponin content in plants, including this compound .
Biochemical Analysis
Biochemical Properties
Medicagenic acid interacts with various biomolecules in biochemical reactions. It is a product of the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton formed can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450 . This leads to the formation of different saponin compounds, characterized by the presence of hydroxyl or carboxyl groups located in specific positions of the triterpenic skeleton .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent fungistatic effects against several plant pathogens and human dermatophytes . It also has been reported to have a high autotoxic effect, significantly lowering seed germination rate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to have low enzyme inhibitory activities, with target enzymes including xanthine oxidase, collagenase, elastase, and tyrosinase . The specific mechanism of action of this compound involves its interaction with these enzymes, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound saponins exhibited the highest autotoxic effect and significantly lowered seed germination rate
Metabolic Pathways
This compound is involved in the metabolic pathways of triterpene saponin biosynthesis . It interacts with enzymes such as β-amyrin cyclase and various cytochromes P450 . These interactions can affect metabolic flux or metabolite levels.
Preparation Methods
- Castanogenin can be obtained from the roots of Herniaria glabra .
- specific synthetic routes and industrial production methods are not extensively documented in the literature.
Chemical Reactions Analysis
- Castanogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not well-documented.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Castanogenin has drawn attention due to its biological activities.
- It exhibits low inhibitory activity against enzymes such as xanthine oxidase, collagenase, elastase, and tyrosinase .
- Research applications include its potential use in:
Chemistry: As a scaffold for further chemical modifications.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its therapeutic properties.
Industry: Potential applications in pharmaceuticals or cosmetics.
Comparison with Similar Compounds
- Castanogenin belongs to the oleanane-type triterpenoids.
- Similar compounds include hederagenin, bayogenin, soyasapogenol, and zanhic acid.
- Its uniqueness lies in its specific structure and bioactivity .
Properties
IUPAC Name |
2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXIXSKISLYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medicagenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
599-07-5 | |
| Record name | Medicagenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
352 - 353 °C | |
| Record name | Medicagenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of medicagenic acid?
A: this compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol. [, ]
Q2: What is the chemical structure of this compound?
A: this compound is a pentacyclic triterpenoid, specifically a 2β,3β-dihydroxyolean-12-en-23,28-dioic acid. []
Q3: Are there any known spectroscopic data available for this compound?
A: Yes, researchers utilize various spectroscopic methods, including 1D and 2D NMR (1H, 13C, DEPT, COSY, TOCSY, NOESY, HSQC, and HMBC) and mass spectrometry (FAB-MS, ESI-MS/MS), to elucidate the structure of this compound and its derivatives. [, , , , ]
Q4: Does the position of the carboxylic group in this compound influence its reactivity?
A: Research suggests that the carboxylic group directly attached to the triterpenic core of this compound is less reactive than carboxylic groups present in the sugar moieties of other saponins, like soyasaponin I. This difference in reactivity was observed during ester formation in alcoholic solutions. []
Q5: What is the biological significance of this compound?
A: this compound is a prominent sapogenin found in various plant species, notably in the genus Medicago. It exhibits diverse biological activities, including antifungal, haemolytic, and potential anti-nutritional effects in monogastric animals. [, , , , ]
Q6: What is the relationship between the structure of this compound derivatives and their antifungal activity?
A: Studies indicate that the presence of free hydroxyl groups at specific positions on the aglycone moiety of this compound is crucial for its antifungal activity. Modifications like acetylation or methylation of these hydroxyl groups reduce the compound's efficacy against fungi like Sclerotium rolfsii. [, , ]
Q7: Does this compound play a role in alfalfa's resistance to pea aphids?
A: While some studies suggested a potential role for this compound in alfalfa's resistance to pea aphids, research evaluating aphid reproduction rates on alfalfa with varying this compound content found no correlation. This suggests that other factors might be more significant in conferring resistance. []
Q8: How does this compound content vary among different alfalfa varieties?
A: Significant variation in this compound content exists among alfalfa cultivars. Studies utilizing HPLC and bioassays demonstrated differences in this compound levels across Mexican, Spanish, and USA alfalfa varieties, highlighting the influence of genetic background on compound accumulation. []
Q9: Does cholesterol addition mitigate the anti-nutritional effects of this compound in animal feed?
A: Yes, supplementing diets containing high-medicagenic acid alfalfa products with cholesterol can ameliorate the negative effects on animal performance. For instance, adding 1% cholesterol to chick diets containing high-medicagenic acid alfalfa leaf protein concentrate restored growth performance comparable to low-medicagenic acid diets or those supplemented with ethanol-washed concentrate. [, ]
Q10: Are there any potential applications of this compound in combating plant pathogens?
A: Research suggests that this compound and its derivatives show promise as antifungal agents against various plant pathogens. Studies demonstrated the efficacy of this compound glycosides in inhibiting the growth of fungi like Fusarium oxysporum, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, highlighting their potential in crop protection strategies. [, , ]
Q11: Can this compound and its derivatives interact with pharmaceuticals in the bovine gastrointestinal system?
A: Yes, in vitro studies on bovine abomasal and duodenal tissues revealed that this compound, particularly at higher concentrations (100 μM), can synergistically enhance the contractile effects of pharmaceuticals like erythromycin, flunixin meglumine, and levamisole. This highlights the potential for interactions between this compound and commonly used drugs in livestock. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


